molecular formula C14H18O B14213474 Benzenemethanol, 4-(5-methyl-1-hexynyl)- CAS No. 830329-16-3

Benzenemethanol, 4-(5-methyl-1-hexynyl)-

Cat. No.: B14213474
CAS No.: 830329-16-3
M. Wt: 202.29 g/mol
InChI Key: NFAIUTDXLLMBTI-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-(5-methyl-1-hexynyl)- is an organic compound with the molecular formula C14H18O. It is characterized by the presence of a benzene ring substituted with a methanol group and a 5-methyl-1-hexynyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-(5-methyl-1-hexynyl)- typically involves the alkylation of benzyl alcohol derivatives with appropriate alkynyl halides. One common method includes the reaction of 4-bromobenzyl alcohol with 5-methyl-1-hexyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for Benzenemethanol, 4-(5-methyl-1-hexynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-(5-methyl-1-hexynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenemethanol, 4-(5-methyl-1-hexynyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-(5-methyl-1-hexynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-methyl-
  • Benzenemethanol, α-methyl-
  • Benzenemethanol, 4-(1-methylethyl)-

Uniqueness

Benzenemethanol, 4-(5-methyl-1-hexynyl)- is unique due to the presence of the 5-methyl-1-hexynyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenemethanol derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

830329-16-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

[4-(5-methylhex-1-ynyl)phenyl]methanol

InChI

InChI=1S/C14H18O/c1-12(2)5-3-4-6-13-7-9-14(11-15)10-8-13/h7-10,12,15H,3,5,11H2,1-2H3

InChI Key

NFAIUTDXLLMBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC#CC1=CC=C(C=C1)CO

Origin of Product

United States

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